N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-phenyloxalamide
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Description
N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-phenyloxalamide is a useful research compound. Its molecular formula is C19H17N3O3 and its molecular weight is 335.363. The purity is usually 95%.
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Scientific Research Applications
Polymorphic Modifications and Diuretic Properties
Research by Shishkina et al. (2018) on a structurally similar compound, 6-Hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, discovered two polymorphic modifications with significant diuretic properties, suggesting potential for new hypertension remedies. This study highlights the importance of polymorphic studies in identifying physiologically active forms of complex organic compounds, which could be applicable in the research of N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-phenyloxalamide for similar therapeutic applications (Shishkina et al., 2018).
Antitumor and Anticancer Agents
Several studies focus on the synthesis and antitumor activity of quinoline and pyrroloquinoline derivatives, indicating a broad interest in these compounds for cancer research. For instance, Nagarapua et al. (2012) described the synthesis of new building blocks of 1H-pyrrolo[3,4-b]quinolin-3(2H)-one and evaluated their selective antitumor activity, demonstrating the potential of pyrroloquinoline derivatives as selective antitumor agents (Nagarapua et al., 2012). Similarly, Via et al. (2008) discovered a new anilino-3H-pyrrolo[3,2-f]quinoline derivative showing high antiproliferative activity by intercalating with DNA and inhibiting DNA topoisomerase II, suggesting mechanisms of action that could be explored with this compound (Via et al., 2008).
Neurological and Neuropsychiatric Disorders
Li et al. (2014) reported on the synthesis of a tetracyclic butyrophenone with binding affinities to serotonin and dopamine receptors, leading to the discovery of ITI-007 for potential treatment of neuropsychiatric and neurological disorders. This demonstrates the interest in quinoline derivatives for the development of multifunctional drugs addressing complex brain disorders, which could be relevant for exploring the neurological applications of this compound (Li et al., 2014).
Properties
IUPAC Name |
N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-N-phenyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c23-16-7-6-12-10-15(11-13-8-9-22(16)17(12)13)21-19(25)18(24)20-14-4-2-1-3-5-14/h1-5,10-11H,6-9H2,(H,20,24)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWFZLCDVWWUSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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